(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Description
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS: 1204518-02-4), also known as Mesityl(p-tolyl)iodonium triflate, is a diaryliodonium salt widely used in organic synthesis. Its molecular formula is C₁₇H₁₈F₃IO₃S (MW: 486.29 g/mol). This compound is characterized by two aryl groups attached to a hypervalent iodine center: a 2,4,6-trimethylphenyl (Mesityl, Mes) group and a 4-methylphenyl (p-tolyl) group, paired with a trifluoromethanesulfonate (triflate) counterion .
It is primarily employed in arylation reactions and iodonium metathesis, where its unsymmetrical structure enables selective transfer of one aryl group. The Mes group acts as a "dummy" ligand due to steric bulk, while the p-tolyl group is typically transferred during reactions .
Properties
IUPAC Name |
(4-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLSSMIQFXWHII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746456 | |
| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204518-02-4 | |
| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with trifluoromethanesulfonic acid (triflic acid) in the presence of an oxidizing agent . The reaction conditions often require a controlled environment to ensure the stability and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound is known for its role in substitution reactions, where it can act as a source of the aryl group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triflic acid, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, in substitution reactions, the primary product is often an aryl-substituted compound.
Scientific Research Applications
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its role in the synthesis of complex organic molecules makes it valuable in medicinal chemistry for drug development.
Mechanism of Action
The mechanism by which (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate exerts its effects involves the transfer of the aryl group to a substrate. This process is facilitated by the electrophilic nature of the iodonium ion, which can interact with nucleophiles to form new chemical bonds . The molecular targets and pathways involved are primarily related to the compound’s ability to act as an arylating agent.
Comparison with Similar Compounds
Steric and Electronic Effects
Diaryliodonium triflates exhibit reactivity governed by steric hindrance and electronic properties . Below is a comparative analysis:
Reaction Performance in Arylation
Table 1 summarizes key findings from copper-catalyzed C–H arylations and related reactions:
Key Research Findings
Steric Control : The Mes group in (4-Methylphenyl)(Mes)iodonium triflate prevents undesired side reactions (e.g., ligand scrambling), enhancing selectivity for p-tolyl transfer .
Electronic Effects : Electron-rich transfer groups (e.g., p-tolyl) are favored in the absence of steric dominance. For example, phenyl(p-methoxyphenyl)iodonium triflate (2r) shows unselective transfer due to competing electronic effects .
Ortho-Substituent Limitations : Compounds with ortho-substituents, such as (2-methylphenyl)(Mes)iodonium triflate, exhibit poor reactivity due to steric clashes during transition-state formation .
Biological Activity
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is an organoiodine compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This compound belongs to a class of diaryliodonium salts, which are known for their ability to act as electrophilic arylating agents. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in various fields.
Synthesis
The synthesis of this compound typically involves the reaction of iodobenzene derivatives with aryl groups in the presence of triflic acid. The general reaction can be represented as follows:
Where and . The resultant compound is typically characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Diaryliodonium salts, including this compound, function primarily as electrophiles in various coupling reactions. Their reactivity is attributed to the positive charge on the iodine atom, which facilitates nucleophilic attack by substrates such as aromatic compounds or heterocycles. This property makes them valuable in synthetic organic chemistry for constructing complex molecular frameworks .
Case Studies
-
N-Arylation Reactions :
In a study focused on N-arylation of benzodiazepines using diaryliodonium salts, it was demonstrated that this compound could effectively transfer aryl groups to sterically hindered substrates. The yields varied based on the sterics and electronics of the substrates involved. For instance, a significant yield was achieved when arylating 1,4-benzodiazepines under optimized conditions .Substrate Type Yield (%) Sterically hindered 75-90 Less hindered 90-95 -
Catalytic Applications :
The compound has been explored for its role in palladium-catalyzed C-H activation reactions. It was found that using this compound as an arylating agent significantly improved the efficiency of these reactions compared to traditional methods . -
Antibacterial Activity :
Preliminary studies have indicated that diaryliodonium salts exhibit antibacterial properties against certain strains of bacteria. While specific data on this compound is limited, related compounds have shown promise in inhibiting bacterial growth .
Q & A
Q. What are the standard synthetic protocols for preparing (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via iodonium salt formation using iodine (I₂), mesitylene, and triflic acid in dichloromethane. Key steps include dropwise addition of triflic acid at 0°C, stirring at room temperature, and precipitation from CH₂Cl₂ after trituration with ether. Yields (~60%) can be optimized by controlling stoichiometry (e.g., excess mesitylene), reaction time, and purification methods (e.g., recrystallization). Monitoring reaction progress via TLC and adjusting acid addition rates may further improve efficiency .
Q. How is the structural characterization of iodonium triflate derivatives performed using spectroscopic methods?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent environments. For example, ¹H NMR in DMSO-d₆ reveals aromatic proton signals (δ 7.13, 6.44 ppm) and methyl groups (δ 2.26–2.56 ppm). ¹⁹F NMR identifies the triflate counterion (δ -77.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M−OTf]⁺ at m/z 413.0612). Elemental analysis and melting point determination (140–141°C with decomposition) supplement structural confirmation .
Q. What analytical techniques are critical for confirming purity and identity beyond NMR?
HRMS and X-ray crystallography are essential. HRMS provides accurate mass-to-charge ratios, while X-ray diffraction resolves molecular geometry and counterion interactions. Thermal gravimetric analysis (TGA) assesses decomposition behavior, and HPLC (>98% purity) quantifies impurities. Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. What crystallographic techniques determine the molecular geometry of iodonium triflates, and how do steric effects influence crystal packing?
Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. Steric effects from 2,4,6-trimethylphenyl groups create torsional strain, deviating planar arrangements (e.g., dihedral angles ~83° between aryl rings). Bulky substituents disrupt π-stacking, favoring van der Waals interactions. Comparative studies with less hindered analogs (e.g., 2,4,6-trichlorophenyl derivatives) highlight steric impacts on lattice constants and space group symmetry .
Q. In photopolymerization, how does this iodonium salt act as a photoinitiator, and what are its advantages?
The compound generates radical cations upon UV irradiation, initiating polymerization via electron transfer. Its triflate counterion enhances solubility in polar monomers, while the 4-methylphenyl group stabilizes the iodonium center, reducing recombination rates. Compared to non-methylated analogs, it offers faster curing times and lower oxygen inhibition, making it suitable for high-resolution photoresists .
Q. How do electronic and steric factors of aryl groups impact stability and storage requirements?
Electron-donating methyl groups on the aryl rings increase iodonium salt stability by reducing electrophilicity at the iodine center. However, steric hindrance from 2,4,6-trimethylphenyl groups may slow degradation but complicate solubility. Storage at 0–6°C under inert atmosphere (N₂/Ar) prevents hydrolysis. Decomposition above 140°C necessitates controlled thermal handling .
Q. What mechanistic pathways explain Diels-Alder reactions involving iodonium triflates, and how do substituents affect regioselectivity?
Iodonium triflates act as electrophilic dienophiles, forming cycloadducts with dienes. The 2,4,6-trimethylphenyl group sterically directs regioselectivity, favoring endo transition states. Substituent electronic effects (e.g., electron-withdrawing triflate) polarize the iodonium center, accelerating reactivity. Competing pathways (e.g., sp² C-H insertion) may arise with bulky dienes, requiring DFT studies to elucidate transition states .
Q. How can conflicting crystallographic data on bond parameters be resolved?
Discrepancies in bond distances (e.g., C-I vs. C-N lengths) arise from experimental resolution or thermal motion. Refinement using high-resolution data (≤0.8 Å), anisotropic displacement parameters, and R-factor analysis (e.g., R₁ < 5%) improves accuracy. Comparative studies with isostructural analogs and Hirshfeld surface analysis resolve packing-induced distortions .
Q. What are the challenges in synthesizing sterically congested derivatives, and how are they addressed?
Steric hindrance from 2,4,6-trimethylphenyl groups slows nucleophilic substitution. Strategies include using polar aprotic solvents (e.g., CH₃CN), elevated temperatures (55–80°C), and catalytic phase-transfer agents. Computational modeling (e.g., DFT) predicts feasible reaction pathways, while sonication enhances mixing in viscous media .
Q. How does the compound’s reactivity compare in electrophilic aromatic substitution vs. radical-initiated processes?
The iodonium center preferentially undergoes single-electron transfer (SET) to form aryl radicals, enabling C-C bond formation. In contrast, electrophilic substitution is disfavored due to steric shielding. Radical trapping experiments (e.g., TEMPO) and EPR spectroscopy validate the SET mechanism. Reactivity scales with the iodonium redox potential, measured via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
